5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C9H10BrN3O and a molecular weight of 256.1 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.1 . Other specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Therapeutic Chemistry
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain a 1,3-diazole ring .
Corrosion Inhibition
Benzimidazole and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . Benzimidazole derivatives act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
properties
IUPAC Name |
5-amino-6-bromo-1,3-dimethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRALARBJCCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)Br)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406399 | |
Record name | 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
CAS RN |
24786-52-5 | |
Record name | 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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